molecular formula C18H15FN2O4 B12143944 2-{[(4-fluorophenyl)amino](pyridin-2-yl)methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-{[(4-fluorophenyl)amino](pyridin-2-yl)methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12143944
M. Wt: 342.3 g/mol
InChI Key: UNWCTLQIAJBKSC-UHFFFAOYSA-N
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Description

2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with a unique structure that combines a fluorophenyl group, a pyridinyl group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyranone ring, followed by the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms or progression. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(4-fluorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(4-fluoroanilino)-pyridin-2-ylmethyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15FN2O4/c19-11-4-6-12(7-5-11)21-16(14-3-1-2-8-20-14)18-17(24)15(23)9-13(10-22)25-18/h1-9,16,21-22,24H,10H2

InChI Key

UNWCTLQIAJBKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=C(C(=O)C=C(O2)CO)O)NC3=CC=C(C=C3)F

Origin of Product

United States

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